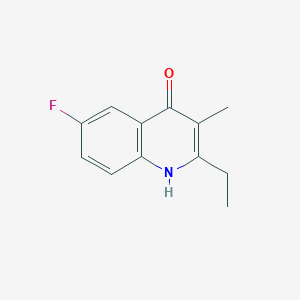

2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one

CAS No.:

Cat. No.: VC15972308

Molecular Formula: C12H12FNO

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12FNO |

|---|---|

| Molecular Weight | 205.23 g/mol |

| IUPAC Name | 2-ethyl-6-fluoro-3-methyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C12H12FNO/c1-3-10-7(2)12(15)9-6-8(13)4-5-11(9)14-10/h4-6H,3H2,1-2H3,(H,14,15) |

| Standard InChI Key | BGSLIJUPBSKQIP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one features a bicyclic quinoline scaffold with substitutions at positions 2, 3, 4, and 6. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with the following substituents:

-

2-position: Ethyl group ()

-

3-position: Methyl group ()

-

4-position: Ketone group ()

-

6-position: Fluorine atom ()

The IUPAC name, 2-ethyl-6-fluoro-3-methyl-1H-quinolin-4-one, reflects this substitution pattern. The fluorine atom at position 6 enhances electronegativity, influencing both reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.23 g/mol |

| Canonical SMILES | CCC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C |

| InChI Key | BGSLIJUPBSKQIP-UHFFFAOYSA-N |

| PubChem CID | 9877703 |

Synthesis and Optimization Strategies

Challenges in Optimization

-

Regioselectivity: Fluorine’s electron-withdrawing effects complicate substitution patterns, necessitating precise control over reaction conditions .

-

Metabolic Stability: Early analogs with simple alkyl chains exhibited rapid hepatic degradation, prompting the adoption of electron-withdrawing groups (e.g., −OCF) to enhance stability .

Analytical Characterization

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 205.23.

-

Table 2: Representative NMR Data for Analogous Compounds

| Compound | H NMR (δ, ppm) | F NMR (δ, ppm) |

|---|---|---|

| 6-Fluoro-4-methoxy-2-methylquinoline | 8.56 (d, J = 6.6 Hz), 2.70 (s) | −112 |

| 4-Chloro-6-fluoro-2-methylquinoline | 8.27 (d, J = 6.6 Hz), 2.70 (s) | −107 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume